molecular formula C13H24N2 B14483513 5-tert-Butyl-1-(3,3-dimethylbutan-2-yl)-1H-pyrazole CAS No. 66480-82-8

5-tert-Butyl-1-(3,3-dimethylbutan-2-yl)-1H-pyrazole

Cat. No.: B14483513
CAS No.: 66480-82-8
M. Wt: 208.34 g/mol
InChI Key: RIQBWGFXATXIRX-UHFFFAOYSA-N
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Description

5-tert-Butyl-1-(3,3-dimethylbutan-2-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a tert-butyl group and a 3,3-dimethylbutan-2-yl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-1-(3,3-dimethylbutan-2-yl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with 1,3-diketones. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-1-(3,3-dimethylbutan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole compounds with various functional groups.

Scientific Research Applications

5-tert-Butyl-1-(3,3-dimethylbutan-2-yl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-1-(3,3-dimethylbutan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-tert-Butyl-3,3-dimethylbutan-2-yl-1H-pyrazole: Similar structure but with different substituents on the pyrazole ring.

    5-tert-Butyl-1-(2,2-dimethylpropyl)-1H-pyrazole: Similar structure with a different alkyl group attached to the pyrazole ring.

Uniqueness

5-tert-Butyl-1-(3,3-dimethylbutan-2-yl)-1H-pyrazole is unique due to its specific combination of tert-butyl and 3,3-dimethylbutan-2-yl groups, which confer distinct chemical and physical properties

Properties

CAS No.

66480-82-8

Molecular Formula

C13H24N2

Molecular Weight

208.34 g/mol

IUPAC Name

5-tert-butyl-1-(3,3-dimethylbutan-2-yl)pyrazole

InChI

InChI=1S/C13H24N2/c1-10(12(2,3)4)15-11(8-9-14-15)13(5,6)7/h8-10H,1-7H3

InChI Key

RIQBWGFXATXIRX-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)N1C(=CC=N1)C(C)(C)C

Origin of Product

United States

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